Anthranilic acid, 5-chloro-, butyl ester

Description

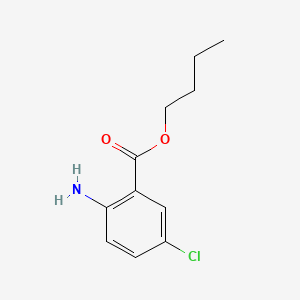

Anthranilic acid, 5-chloro-, butyl ester (IUPAC: butyl 2-amino-5-chlorobenzoate) is a derivative of anthranilic acid (2-aminobenzoic acid) with a chlorine substituent at the 5-position of the benzene ring and a butyl ester group replacing the carboxylic acid hydrogen. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The esterification of the carboxylic acid group enhances lipophilicity, influencing its pharmacokinetic properties and biological interactions .

Properties

CAS No. |

18189-08-7 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

butyl 2-amino-5-chlorobenzoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3 |

InChI Key |

VGPZVSACUNPIKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- Aromatic Core: A benzene ring with an amino (-NH₂) group at position 2 and chlorine (-Cl) at position 5.

- Ester Group : A butyl (-OC₄H₉) ester substituent at position 1 (carboxylic acid position).

This compound is structurally related to anti-inflammatory agents (e.g., flufenamic acid derivatives) and ultraviolet (UV) absorbers in sunscreen formulations . Its synthesis likely involves esterification of 5-chloroanthranilic acid with butanol under acidic conditions, analogous to methods described for methyl esters in and .

Structural Analogs and Substitution Effects

The biological and physicochemical properties of anthranilic acid derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Bioactivity : Chlorine at position 5 improves electron-withdrawing effects, stabilizing interactions with biological targets (e.g., enzymes or receptors). For example, para-substituted anthranilic acid derivatives exhibit Ca²⁺-activated chloride channel (CaCC) blocking activity, with IC₅₀ values influenced by substituent size and polarity .

- Anti-inflammatory Potential: Ufenamate, a trifluoromethyl-substituted analog, demonstrates that bulky aromatic substituents enhance binding to serum albumin, a key factor in drug delivery .

Notable Findings:

- Calcium Channel Blocking : Anthranilic acid derivatives with para-substituents (e.g., -CF₃, -Cl) exhibit CaCC blocking, with IC₅₀ values ranging from 11.3 μM (-Cl) to 17.0 μM (-C₃H₇). The butyl ester’s larger size may reduce potency compared to smaller esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.